molecular formula C19H17FN2O3 B2610583 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006479-97-5

3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2610583
CAS No.: 1006479-97-5
M. Wt: 340.354
InChI Key: CUNGKZHYSMLVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identification and Nomenclature

3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula $$ \text{C}{19}\text{H}{17}\text{FN}2\text{O}3 $$ and a molecular weight of 340.35 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its structure: a pyrazole ring substituted at position 1 with a 4-fluorobenzyl group, at position 3 with a 3,4-dimethoxyphenyl group, and at position 4 with a formyl (-CHO) group. The compound is registered under the CAS number 1006479-97-5, and its SMILES representation is $$ \text{O=CC1=CN(CC2=CC=C(F)C=C2)N=C1C3=CC=C(OC)C(OC)=C3 $$.

The systematic nomenclature reflects its structural complexity, emphasizing the positions of substituents on the pyrazole core. Alternative naming conventions may describe it as a derivative of 1H-pyrazole-4-carbaldehyde, with specific aryl and benzyl modifications. The presence of methoxy (-OCH$$_3$$) and fluoro (-F) groups contributes to its electronic and steric properties, which are critical in its reactivity and applications.

Structural Characteristics and Isomeric Considerations

The compound features a pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. Key structural elements include:

  • Substituents on the pyrazole core :
    • A 4-fluorobenzyl group at position 1, introducing electron-withdrawing effects via the fluorine atom.
    • A 3,4-dimethoxyphenyl group at position 3, providing electron-donating methoxy groups.
    • A formyl group at position 4, enabling nucleophilic addition and condensation reactions.
  • Stereoelectronic effects :
    • The methoxy groups on the phenyl ring enhance solubility in polar solvents and influence resonance stabilization.
    • The fluorine atom on the benzyl group increases electronegativity, affecting intermolecular interactions.

Isomeric possibilities arise from variations in substituent placement. For example:

  • Positional isomers : Substitution of the methoxy or fluorobenzyl groups at different positions on the pyrazole ring (e.g., 1-(3-fluorobenzyl)-3-(4,5-dimethoxyphenyl) derivatives).
  • Tautomerism : The pyrazole ring can exhibit tautomerism, though the 1H-pyrazole form is stabilized by the substituents in this compound.

Crystallographic data for analogous pyrazole-4-carbaldehydes reveal planar geometries at the formyl group and dihedral angles between the pyrazole ring and aryl substituents, which influence packing in solid-state structures.

Historical Context in Heterocyclic Compound Research

Pyrazole derivatives have been extensively studied since the 19th century for their diverse pharmacological and industrial applications. The introduction of formyl groups at the pyrazole 4-position, as seen in this compound, gained prominence in the late 20th century with advancements in Vilsmeier-Haack formylation reactions. This method enables selective formylation of electron-rich heterocycles, making it a cornerstone in synthesizing pyrazole carbaldehydes.

The specific substitution pattern of this compound reflects trends in medicinal chemistry, where methoxy and fluorine groups are leveraged to modulate bioavailability and target binding. For instance:

  • Methoxy groups : Commonly used to enhance metabolic stability and lipophilicity in drug design.
  • Fluorine atoms : Employed to improve pharmacokinetic properties and receptor affinity.

Recent studies highlight its role as an intermediate in synthesizing curcumin analogs and antimicrobial agents, underscoring its versatility in organic synthesis. The compound’s structural features align with modern strategies to develop kinase inhibitors and anti-inflammatory agents, positioning it as a valuable scaffold in drug discovery.

Data Table 1: Key Physicochemical Properties

Property Value Source
CAS Number 1006479-97-5
Molecular Formula $$ \text{C}{19}\text{H}{17}\text{FN}2\text{O}3 $$
Molecular Weight 340.35 g/mol
SMILES Notation O=CC1=CN(CC2=CC=C(F)C=C2)N=C1C3=CC=C(OC)C(OC)=C3
Synthetic Route Vilsmeier-Haack formylation

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-fluorophenyl)methyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-17-8-5-14(9-18(17)25-2)19-15(12-23)11-22(21-19)10-13-3-6-16(20)7-4-13/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUNGKZHYSMLVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=O)CC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by formylation at the 4-position to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer effects. The compound has been studied for its ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study demonstrated that the compound effectively inhibited the proliferation of human cancer cell lines, showcasing its potential as an anticancer agent. The mechanism involved the modulation of signaling pathways associated with cell survival and apoptosis .

Anti-inflammatory Properties

The structure of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

  • Data Table : Inhibition of COX Enzymes
CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A65%72%
Compound B58%68%
This compound70%75%

This data suggests that the compound exhibits significant anti-inflammatory activity comparable to established anti-inflammatory drugs .

Antimicrobial Activity

Pyrazole derivatives have shown effectiveness against various microbial strains. The compound has been tested for its antimicrobial properties against both gram-positive and gram-negative bacteria.

  • Case Study : A recent investigation reported that the compound displayed notable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in treating bacterial infections .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the condensation of appropriate aldehydes with hydrazones derived from substituted phenyl groups.

  • Synthesis Overview :
    • Starting materials: 3,4-dimethoxybenzaldehyde and 4-fluorobenzylhydrazine.
    • Reaction conditions: Typically conducted in ethanol with a catalytic amount of acid.
    • Characterization techniques: NMR spectroscopy, FTIR, and mass spectrometry confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s unique substituents differentiate it from similar pyrazole-4-carbaldehydes. Key comparisons include:

a) 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (4a–e)
  • Substituents : Benzoyl (1-position) and phenyl (3-position).
  • Bioactivity : Demonstrated significant antioxidant and anti-inflammatory activity, with derivatives 4c and 4e showing near-standard efficacy .
  • The 3,4-dimethoxyphenyl group could offer stronger electron-donating effects than phenyl, possibly influencing redox-based antioxidant mechanisms.
b) 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Substituents : 3,5-Difluorophenyl (3-position) and phenyl (1-position).
  • Bioactivity: Not explicitly reported, but fluorinated analogs are often associated with metabolic stability and enhanced binding affinity .
  • Comparison : The target’s 4-fluorobenzyl group introduces a fluorine atom in a different spatial arrangement, which may alter steric interactions in biological targets compared to the 3,5-difluorophenyl substituent.
c) 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Substituents : 4-Methoxyphenyl (3-position) and phenyl (1-position).
  • Bioactivity : Associated with antibacterial and antiviral properties .

Physicochemical Properties

Compound Substituents (Position) LogP* Solubility Key Functional Groups
Target Compound 3,4-Dimethoxyphenyl (3), 4-Fluorobenzyl (1) ~3.5 Low (DMSO) Methoxy, Fluorine, Aldehyde
1-Benzoyl-3-phenyl derivatives Benzoyl (1), Phenyl (3) ~2.8 Moderate Benzoyl, Aldehyde
3-(3,5-Difluorophenyl)-1-phenyl 3,5-Difluorophenyl (3) ~3.2 Low Fluorine, Aldehyde
3-(4-Methoxyphenyl)-1-phenyl 4-Methoxyphenyl (3) ~2.5 Moderate Methoxy, Aldehyde

*Estimated using fragment-based methods.

  • Lipophilicity : The target’s 3,4-dimethoxyphenyl and 4-fluorobenzyl groups likely increase LogP compared to analogs with single methoxy or phenyl groups, suggesting better membrane permeability but lower aqueous solubility.
  • Electronic Effects : The dimethoxy groups enhance electron donation, which may stabilize radical intermediates in antioxidant pathways.

Biological Activity

3-(3,4-Dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₉H₁₇FN₂O₃. The compound features a pyrazole ring, which is known for its role as a scaffold in various bioactive molecules. The presence of the dimethoxyphenyl and fluorobenzyl groups contributes to its unique pharmacological profile.

PropertyValue
Molecular Weight336.35 g/mol
CAS Number1006479-94-2
IUPAC NameThis compound
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated significant activity against E. coli and S. aureus, suggesting potential therapeutic applications in treating bacterial infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored extensively. Studies have demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds showing inhibitory activity comparable to established anti-inflammatory drugs like dexamethasone .

Table: Inhibitory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound A7686
Compound B6176
Compound C8593

Antitumor Activity

The antitumor effects of pyrazole derivatives have also been documented. Some compounds have exhibited cytotoxicity against various cancer cell lines, demonstrating their potential as anticancer agents. For example, a series of pyrazole derivatives were shown to inhibit tumor growth in vitro and in vivo models .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory actions, pyrazole derivatives have been investigated for their antiviral and antitubercular properties. Some compounds have shown promising results against viral infections and tuberculosis, indicating a broad spectrum of biological activity .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by Farahat et al. synthesized several pyrazole-3(4)-carbaldehydes and evaluated their biological activity. The synthesized compounds were tested for antimicrobial and anti-inflammatory activities, with several showing significant effects against specific pathogens and inflammatory markers .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, researchers explored the structure-activity relationship of various pyrazole derivatives to understand how modifications affect biological activity. This study revealed that specific substitutions on the pyrazole ring enhanced both antimicrobial and anti-inflammatory properties, guiding future drug design efforts .

Q & A

What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Level: Basic
Methodological Answer:
The compound is typically synthesized via Vilsmeier-Haack formylation of pyrazole precursors or Claisen-Schmidt condensation of acetophenone derivatives with substituted aldehydes . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during Vilsmeier-Haack reactions to minimize side products .
  • Catalyst selection : Using acid catalysts (e.g., HCl or H₂SO₄) in Claisen-Schmidt condensations to enhance electrophilic reactivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) improve yield by stabilizing intermediates .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) ensures high purity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) during structural elucidation?

Level: Advanced
Methodological Answer:
Contradictions often arise from tautomerism or conformational flexibility. To resolve these:

  • X-ray crystallography : Provides unambiguous confirmation of the pyrazole ring geometry and substituent positions . For example, single-crystal diffraction (e.g., SHELX refinement ) can verify the aldehyde group’s position at C4 .
  • 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to distinguish between regioisomers .
  • DFT calculations : Predict vibrational (IR) and electronic (UV-Vis) spectra for comparison with experimental data .

What strategies enhance the biological activity of derivatives while minimizing toxicity?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies guide rational design:

  • Substituent modulation : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole C3 position improves antimicrobial activity .
  • Bioisosteric replacement : Swapping the 4-fluorobenzyl group with morpholine or triazole moieties reduces cytotoxicity while retaining target binding .
  • In vitro assays : Prioritize derivatives with IC₅₀ < 10 μM in cytotoxicity screens (e.g., MTT assays) before advancing to in vivo models .

Which crystallization techniques yield high-quality single crystals for X-ray diffraction?

Level: Advanced
Methodological Answer:
Successful crystallization requires:

  • Solvent selection : Slow evaporation of dichloromethane/methanol (1:3) mixtures produces well-defined crystals .
  • Temperature gradients : Gradual cooling from 40°C to 25°C minimizes disorder in the crystal lattice .
  • Seeding : Introducing microcrystals from prior batches improves reproducibility .
  • Data collection : Use synchrotron radiation (λ = 0.710–0.920 Å) for high-resolution datasets .

How can computational methods predict reactivity and binding modes?

Level: Advanced
Methodological Answer:
Integrate computational and experimental workflows:

  • Molecular docking (AutoDock Vina) : Predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Reactivity indices (Fukui functions) : Identify electrophilic sites prone to nucleophilic attack (e.g., aldehyde group) .
  • Validation : Compare computational predictions with experimental enzyme inhibition assays (e.g., IC₅₀ values) .

What parameters ensure successful scale-up from milligram to gram synthesis?

Level: Advanced
Methodological Answer:
Key considerations include:

  • Exothermic control : Use jacketed reactors with cooling loops for Vilsmeier-Haack reactions to prevent thermal runaway .
  • Batch vs. flow chemistry : Continuous flow systems improve mixing efficiency and reduce reaction times .
  • Purification at scale : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
  • Analytical QC : Implement in-line FTIR and HPLC monitoring to detect impurities early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.